molecular formula C24H25N7O2 B2365912 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 920230-42-8

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2365912
CAS No.: 920230-42-8
M. Wt: 443.511
InChI Key: GEYPBEPEEWLXPQ-UHFFFAOYSA-N
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Description

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cell proliferation and survival

Biochemical Pathways

Upon binding to EGFR, the compound disrupts several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, both of which are involved in cell survival and proliferation . By inhibiting these pathways, the compound can effectively halt the growth and spread of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .

Result of Action

The compound’s action results in a decrease in cancer cell proliferation and an increase in cancer cell death . This is achieved through the induction of apoptosis, or programmed cell death, in the cancer cells . The compound has shown potent anticancer activity in vitro .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of certain enzymes

Biochemical Analysis

Biochemical Properties

Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that 1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one may interact with various biomolecules, influencing biochemical reactions.

Cellular Effects

Similar compounds have been tested for cytotoxicity against various cell lines , suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that triazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-18(33-20-10-6-3-7-11-20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-19-8-4-2-5-9-19/h2-11,17-18H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYPBEPEEWLXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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